10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine

Medicinal Chemistry Structural Isomerism Structure-Activity Relationship (SAR)

This compound is a critical research tool for elucidating the unique pharmacological signature of piperazine-substituted phenothiazines, characterized by low sedation and high extrapyramidal liability. Its specific 2-propyl linker and unsubstituted core are essential for SAR studies investigating dopamine D2 receptor interactions, making it a non-substitutable benchmark for analytical method development.

Molecular Formula C20H25N3S
Molecular Weight 339.5 g/mol
CAS No. 94685-97-9
Cat. No. B12749902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine
CAS94685-97-9
Molecular FormulaC20H25N3S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N4CCN(CC4)C
InChIInChI=1S/C20H25N3S/c1-16(22-13-11-21(2)12-14-22)15-23-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)23/h3-10,16H,11-15H2,1-2H3
InChIKeySNPZNRJWQIUNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine (CAS 94685-97-9): Chemical Identity and Class Context for Scientific Procurement


10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine (CAS 94685-97-9) is a synthetic phenothiazine derivative characterized by a tricyclic core and a piperazine side chain with a methyl substituent . It is classified within the piperazine subgroup of phenothiazine antipsychotics, which are pharmacologically distinct from aliphatic and piperidine subgroups [1]. The compound is referenced in medicinal chemistry and pharmacological research contexts as an agent capable of interacting with central neurotransmitter systems, particularly dopamine receptors .

Why 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine Cannot Be Casually Substituted: Side-Chain Configuration and Subgroup-Specific Pharmacodynamics


Generic substitution among phenothiazine derivatives is pharmacologically and structurally invalid due to pronounced differences in side-chain architecture and ring substitution. The piperazine subgroup, to which this compound belongs, exhibits low sedative and antimuscarinic activity but a high propensity for extrapyramidal effects, a profile that is fundamentally distinct from the pronounced sedative effects of aliphatic side-chain phenothiazines or the cardiotoxic risks associated with certain piperidines [1]. The specific propyl linker length and 4-methylpiperazine moiety define the compound's molecular geometry, which directly influences its dopamine D2 receptor interaction profile [2]. Therefore, substituting this compound with another phenothiazine, even a close structural analog like perazine (10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine, CAS 84-97-9), introduces a distinct pharmacological signature that may compromise experimental reproducibility or therapeutic intent [3].

Quantitative Differentiation of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine (CAS 94685-97-9) vs. Perazine and Other Piperazine Phenothiazines


Linker Regiochemistry: 2-Propyl vs. 3-Propyl Side Chain Distinction from Perazine (CAS 84-97-9)

The compound 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine is a distinct chemical entity from the clinically used drug perazine, which has the IUPAC name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine [1]. The key structural difference lies in the alkyl linker between the phenothiazine core and the piperazine ring: the target compound utilizes a 2-propyl linker, whereas perazine uses a 3-propyl linker. This one-carbon difference in linker length fundamentally alters the three-dimensional conformation and the relative positioning of the pharmacophoric elements. This distinction is critical because, in phenothiazine antipsychotics, the length and flexibility of the side chain are primary determinants of receptor binding geometry and, consequently, pharmacological profile [2].

Medicinal Chemistry Structural Isomerism Structure-Activity Relationship (SAR)

Piperazine Subgroup Pharmacological Profile: Low Sedation and High Extrapyramidal Liability

As a piperazine-substituted phenothiazine, 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine is expected to exhibit the class-defining pharmacological profile characterized by low sedative and antimuscarinic activity but high extrapyramidal effects [1]. This profile is in direct contrast to phenothiazines with an aliphatic side chain, such as chlorpromazine, which have pronounced sedative effects and moderate antimuscarinic and extrapyramidal effects [1]. This classification is based on extensive clinical and pharmacological characterization of the phenothiazine family, where side-chain substitution dictates the balance of therapeutic and adverse effects [2].

Pharmacology Neuroscience Antipsychotic Classification

Absence of Ring Substitution: Differentiating from Halogenated and Trifluoromethyl Analogs

A key differentiating feature of 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine is the absence of an electron-withdrawing substituent (e.g., -Cl, -CF3) at the 2-position of the phenothiazine ring. This contrasts with potent piperazine antipsychotics like prochlorperazine (2-chloro) and trifluoperazine (2-trifluoromethyl) [1][2]. Structure-activity relationship (SAR) studies for phenothiazines have long established that a 2-substituent, particularly an electron-withdrawing group, significantly enhances antipsychotic potency and alters the compound's pharmacokinetic properties [3]. The unsubstituted core of the target compound likely results in a distinct pharmacological and pharmacokinetic fingerprint compared to its 2-substituted counterparts, making it a valuable tool for probing the contribution of ring substitution to overall activity.

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Defined Research and Industrial Applications for 10-(2-(4-Methyl-1-piperazinyl)propyl)phenothiazine (CAS 94685-97-9)


Pharmacological Probe for Investigating Piperazine Phenothiazine Subgroup Effects

Procure this compound as a research tool to elucidate the specific pharmacological signature of piperazine-substituted phenothiazines, characterized by low sedation and high extrapyramidal liability . This application is supported by its classification within the piperazine subgroup, which exhibits a distinct profile from aliphatic and piperidine phenothiazines [1].

Reference Standard for Analytical and Synthetic Method Development

Use this compound as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) or synthetic routes for structurally related piperazine phenothiazines. Its well-defined molecular formula (C20H25N3S) and molecular weight (339.5 g/mol) provide a reliable benchmark .

Structure-Activity Relationship (SAR) Studies in Dopamine Receptor Pharmacology

Employ this compound in SAR studies to dissect the contributions of the 2-propyl linker and the unsubstituted phenothiazine core to dopamine receptor binding affinity and functional activity. Its structural divergence from perazine (3-propyl linker) [2] and 2-substituted analogs [3] makes it a critical component of a diverse SAR library.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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